molecular formula C23H13BrCl2INO3 B11710048 N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide

N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide

Cat. No.: B11710048
M. Wt: 629.1 g/mol
InChI Key: OVHNRTXDZSQCJF-UHFFFAOYSA-N
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Description

N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide is a complex organic compound that features multiple halogen substitutions and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide typically involves multiple steps, starting with the preparation of the bromonaphthalene derivative. The process includes:

    Coupling Reaction: The bromonaphthalene is then coupled with a chlorophenol derivative under specific conditions to form the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction times would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide is unique due to its specific combination of halogen substitutions and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H13BrCl2INO3

Molecular Weight

629.1 g/mol

IUPAC Name

N-[2-(4-bromonaphthalen-1-yl)oxy-5-chlorophenyl]-5-chloro-2-hydroxy-3-iodobenzamide

InChI

InChI=1S/C23H13BrCl2INO3/c24-17-6-8-20(15-4-2-1-3-14(15)17)31-21-7-5-12(25)11-19(21)28-23(30)16-9-13(26)10-18(27)22(16)29/h1-11,29H,(H,28,30)

InChI Key

OVHNRTXDZSQCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)I)O

Origin of Product

United States

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